dek-can fusion protein (342-357)

Fusion Junction Neoepitope Leukemia-Specific Antigen t(6;9) AML

Studying t(6;9)-positive AML requires the exact DEK-CAN junctional neoepitope-wild-type DEK or CAN/NUP214 fragments cannot recapitulate the fusion-specific HLA-DR53-restricted T-cell epitope, and results from BCR-ABL or SET-CAN analogs are not transferable. • Sequence TMKQICKKEIRRLHQY spans the t(6;9)(p23;q34) breakpoint and is absent from the normal human proteome, enabling leukemia-specific tetramer development, DC vaccine loading, and RT-PCR assay validation. • Supplied as lyophilized powder with certificate of analysis (COA), HPLC purity ≥95%, and mass spectrometry identity verification to support regulatory documentation and assay reproducibility.

Molecular Formula
Molecular Weight
Cat. No. B1575318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedek-can fusion protein (342-357)
Synonymsdek-can fusion protein (342-357)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

DEK-CAN (342-357) Peptide for AML Immunotherapy


The dek-can fusion protein (342-357), also known as DEK-NUP214 (342-357), is a synthetic 16-amino-acid peptide (sequence: TMKQICKKEIRRLHQY) that spans the fusion junction of the DEK-CAN chimeric oncoprotein [1]. This fusion protein arises exclusively from the t(6;9)(p23;q34) chromosomal translocation, a defining genetic lesion in a distinct subset of acute myeloid leukemia (AML) that occurs in approximately 1% of all AML cases and is associated with poor prognosis [2]. The peptide represents a leukemia-specific neoantigen that is entirely absent from the normal human proteome, as the junctional sequence is not encoded by either the wild-type DEK or CAN/NUP214 genes [3]. Commercially sourced as a research-grade synthetic peptide, it is supplied with a certificate of analysis (COA) and recommended for storage at 2–8°C (short-term) or −20°C (long-term) .

DEK-CAN (342-357) Peptide Uniqueness


Unlike overexpressed self-antigens used in cancer immunotherapy research, the DEK-CAN (342-357) peptide possesses a junctional neoepitope sequence that is created exclusively by the t(6;9) translocation and has no counterpart in normal hematopoietic cells [1]. This structural singularity means that substitution with wild-type DEK peptides or CAN/NUP214 fragments cannot recapitulate the fusion-specific T-cell epitope. Furthermore, the closest in-class fusion peptide analogs—BCR-ABL b3a2 and SET-CAN—differ fundamentally in their amino acid sequence, HLA restriction profile, and associated leukemia subtype; BCR-ABL is restricted by HLA-DR9 and associated with CML, whereas DEK-CAN is restricted by HLA-DR53 and associated specifically with AML [2]. Consequently, experimental results obtained with one fusion peptide cannot be extrapolated to another, and procurement of the exact DEK-CAN (342-357) sequence is mandatory for studies targeting t(6;9)-positive AML immunobiology, T-cell epitope mapping, or fusion-junction-specific assay development [3].

DEK-CAN (342-357) Differentiation Evidence


Junctional Neoepitope vs. Wild-Type Peptides

The DEK-CAN (342-357) peptide (TMKQICKKEIRRLHQY) is a junction-spanning sequence that is not present in the wild-type DEK protein (43 kDa, 375 amino acids) or the CAN/NUP214 protein (220 kDa, 2090 amino acids). In contrast, any peptide derived from non-junction regions of DEK or CAN is constitutively expressed in normal tissues including hematopoietic cells [1]. The DEK-CAN fusion gene invariably fuses the 5' portion of DEK (exons 1–2) to the 3' portion of CAN (exons 6–32), producing a chimeric protein of 165 kDa [2]. The 342-357 region corresponds to the C-terminal portion of the DEK-derived segment immediately adjacent to the fusion breakpoint, meaning this exact 16-mer sequence is exclusive to the t(6;9) fusion product and absent from the normal proteome .

Fusion Junction Neoepitope Leukemia-Specific Antigen t(6;9) AML Peptide Sequence Identity

HLA-DR Restriction: DEK-CAN vs. BCR-ABL

The DEK-CAN fusion peptide-specific CD4+ T lymphocyte clone HO-1, established from a healthy donor, produced interferon-gamma (IFN-γ) exclusively when co-cultured with HLA-DR-matched dendritic cells (DCs) loaded with t(6;9)-positive leukemia cells; no IFN-γ was detected with HLA-DR-mismatched DCs [1]. In a parallel head-to-head study, the BCR-ABL (b3a2) fusion peptide-specific clone MY-1 similarly produced IFN-γ only with HLA-DR-matched DCs loaded with t(9;22)-positive cells [1]. Critically, HO-1 recognition is restricted by HLA-DR53 (DRB4*0101), while MY-1 recognition is restricted by HLA-DR9 (DRB1*0901), demonstrating that the two fusion peptides engage distinct HLA class II alleles [1]. The DEK-CAN HO-1 clone lysed peptide-pulsed target cells within 2 hours in a completely Ca2+-dependent manner, and cytotoxicity was only partially inhibited by concanamycin A and strontium ions (perforin pathway inhibitors), whereas an anti-TNF-α antibody had no effect [2]. IFN-γ production by both HO-1 and MY-1 clones was abrogated by anti-HLA-DR monoclonal antibody (clone L243), confirming HLA class II restriction [1].

CD4+ T-Cell Epitope HLA-DR Restriction Interferon-Gamma Leukemia Immunotherapy

Fas-Independent Nonapoptotic Cytotoxicity

The HO-1 CD4+ CTL clone specific for DEK-CAN (342-357) demonstrated a unique cytotoxicity mechanism: it lysed peptide-loaded target cells derived from a patient with a homozygous Fas gene mutation, proving that killing is Fas-independent [1]. This contrasts with the well-established paradigm in murine systems where the Fas/Fas ligand system is the dominant pathway for CD4+ CTL-mediated cytotoxicity [1]. Furthermore, HO-1-mediated cytotoxicity was only partially inhibited by concanamycin A and strontium ions (inhibitors of the perforin/granzyme pathway), indicating that a non-classical cytotoxic mechanism is operative [1]. Critically, despite HO-1 expressing mRNA for perforin, granzyme B, Fas ligand, TNF-α, and lymphotoxin, no DNA fragmentation was detected in target cells by 5-[125I]iodo-2'-deoxyuridine release assay or agarose gel electrophoresis, confirming that cell death is nonapoptotic [1]. In comparison, CD4+ CTL clones specific for BCR-ABL b3a2 have been reported to exhibit classical Fas-dependent apoptotic cytotoxicity against CML cells [2].

Fas-Independent Cytotoxicity Nonapoptotic Cell Death CD4+ CTL Mechanism Perforin Pathway

DEK-CAN vs. SET-CAN: Disease Specificity

Although both DEK-CAN and SET-CAN involve the CAN/NUP214 gene as a fusion partner, they drive fundamentally different leukemias. DEK-CAN is exclusively associated with AML—predominantly FAB M2 (34% of cases) and M4 (24% of cases) subtypes—and is recognized as a distinct WHO-classified AML entity with particularly poor prognosis [1]. In contrast, SET-CAN (SET-NUP214) is most frequently observed in T-cell acute lymphoblastic leukemia (T-ALL), with concomitant elevation of HOXA cluster gene expression, and is rarely found in AML [2]. The DEK-CAN fusion is formed by the fusion of DEK exon 2 to NUP214 exon 6, whereas SET-CAN involves an entirely different N-terminal fusion partner (SET) [2]. This differential disease association means that DEK-CAN (342-357) is the appropriate peptide for AML-focused research, while SET-CAN peptides would be irrelevant for t(6;9) AML studies. Furthermore, in multi-fusion transcript detection panels, DEK-CAN and SET-CAN are detected as separate targets with distinct clinical implications [3].

DEK-NUP214 SET-NUP214 AML Subtype Classification Fusion Partner Selectivity

Leukemia-Initiating Cell: LT-HSC Origin

The DEK-CAN fusion protein is expressed in leukemia-initiating cells residing within the long-term hematopoietic stem cell (LT-HSC) compartment, characterized by the surface marker pattern Sca1+/c-Kit+/lin-/Flk2- [1]. This contrasts with many other AML-associated fusion proteins (e.g., PML-RARA, AML1-ETO) whose leukemia-initiating capacity has been mapped to more committed progenitor populations . Oancea et al. (2010) demonstrated that DEK-CAN initiates leukemia from a small subpopulation within the HSC compartment, while leukemia-maintaining cells represent a larger and phenotypically heterogeneous population [1]. The DEK-CAN (342-357) peptide therefore represents a junctional epitope derived from a fusion protein expressed at the apex of the leukemic hierarchy, making it a candidate target for immunotherapeutic strategies aimed at eliminating the leukemia-initiating cell pool—a goal not achievable with antigens expressed only in differentiated blast populations [2].

Leukemia Stem Cell LT-HSC t(6;9) AML Pathogenesis Therapeutic Targeting

DEK-CAN (342-357) Peptide Applications


HLA-DR53 Tetramer for AML Immunomonitoring

The DEK-CAN (342-357) peptide can be employed as the antigen source for generating HLA-DR53 tetramers to detect and quantify DEK-CAN-specific CD4+ T cells in AML patient samples. Because the peptide is restricted by HLA-DR53 (DRB4*0101) and not by other HLA-DR alleles, tetramer reagent development must use this specific allele–peptide combination [1]. Procurement of the exact 16-mer sequence is required since even single-amino-acid truncations or substitutions within the 342-357 region may alter the peptide binding register in the HLA-DR53 groove and abolish T-cell receptor recognition [1]. The Fas-independent, nonapoptotic cytotoxicity of HO-1 T cells further implies that tetramer-positive T-cell frequencies should be correlated with non-apoptotic killing assays (e.g., 51Cr release at 2–4 h) rather than with standard caspase-dependent apoptosis readouts [2].

DC Immunotherapy Targeting Leukemia Stem Cells

The DEK-CAN (342-357) peptide can be loaded onto monocyte-derived dendritic cells for ex vivo expansion of fusion-peptide-specific CD4+ T cells intended for adoptive immunotherapy or DC vaccine protocols. Because the DEK-CAN fusion is expressed in LT-HSC-derived leukemia-initiating cells, DCs pulsed with this junctional peptide may prime T cells capable of targeting the apex of the leukemic hierarchy—a strategy not achievable with antigens restricted to differentiated blast populations [1]. Procurement specifications must ensure that the peptide is of sufficient purity (≥95% by HPLC) for clinical-grade DC loading, as impurities from truncated synthesis products could compete for HLA-DR53 binding and reduce immunogenicity [2]. Co-culture of peptide-pulsed DCs with autologous T cells should be performed using HLA-DR53-positive donor cells, with IFN-γ ELISA as the primary readout .

DEK-CAN as Positive Control for Fusion Panels

In diagnostic panels that detect multiple leukemia fusion transcripts (DEK-CAN, BCR-ABL, AML1-ETO, CBFB-MYH11, PML-RARA, SET-CAN), the DEK-CAN (342-357) peptide serves as an essential positive control for validating the DEK-CAN detection channel [1]. Its sequence (TMKQICKKEIRRLHQY) is distinct from the junctional regions of all other fusion transcripts in the panel, enabling unambiguous channel discrimination. The peptide can be spiked into negative control samples at defined copy numbers to determine the analytical sensitivity of DEK-CAN-specific RT-PCR assays, which must achieve a limit of detection of ≤10 copies of fusion transcript for clinical utility [1]. Procurement of the peptide from a vendor providing a certificate of analysis with HPLC purity and mass spectrometry verification is critical for regulatory documentation of assay validation [2].

Fas-Independent Cytotoxicity Pathway Discovery

The unique Fas-independent, nonapoptotic cytotoxicity pathway triggered by DEK-CAN (342-357)-specific CD4+ T cells provides a discovery platform for investigating novel cell death mechanisms in cancer immunotherapy [1]. Unlike the majority of CD4+ CTL clones that rely on Fas/FasL or perforin/granzyme pathways, the HO-1 clone's cytotoxicity is only partially inhibited by concanamycin A and strontium ions, and is unaffected by anti-TNF-α antibody blockade [1]. Researchers can use the DEK-CAN (342-357) peptide to pulse target cells and systematically dissect this alternative killing pathway using pharmacological inhibitors and genetic knockout models. Procurement specifications should include confirmation of peptide identity by mass spectrometry (observed MW matching theoretical MW of the TMKQICKKEIRRLHQY sequence) to ensure that the observed nonapoptotic phenotype is not an artifact of peptide impurity [2].

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